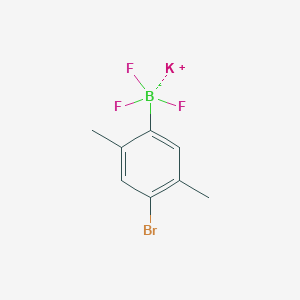

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate

Description

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is an organotrifluoroborate salt characterized by its tetracoordinate boron center, which confers enhanced stability compared to tricoordinate boronic acids. The compound features a bromine substituent at the para position and methyl groups at the 2- and 5-positions of the aromatic ring. This structural configuration enhances its steric and electronic properties, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its stability under ambient conditions and compatibility with diverse functional groups render it advantageous in multi-step synthetic protocols .

Properties

IUPAC Name |

potassium;(4-bromo-2,5-dimethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BBrF3.K/c1-5-4-8(10)6(2)3-7(5)9(11,12)13;/h3-4H,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQAEUXTARFQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1C)Br)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BBrF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boronation of 4-Bromo-2,5-Dimethylphenylboronic Acid

The most straightforward route involves converting 4-bromo-2,5-dimethylphenylboronic acid to its potassium trifluoroborate derivative. This method leverages the inherent reactivity of boronic acids with potassium hydrogen difluoride (KHF₂):

Reaction Scheme:

(Ar = 4-bromo-2,5-dimethylphenyl)

Procedure:

-

Dissolution: Suspend 4-bromo-2,5-dimethylphenylboronic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen.

-

Addition: Introduce KHF₂ (3.0 equiv) dissolved in deionized water dropwise over 30 minutes.

-

Stirring: Maintain agitation at 25°C for 12 hours to ensure complete conversion.

-

Workup: Concentrate under reduced pressure, wash the precipitate with cold diethyl ether, and dry under vacuum.

Key Parameters:

Challenges:

-

Hygroscopic nature of KHF₂ necessitates strict moisture control.

-

Residual boronic acid impurities require recrystallization from ethanol/water mixtures .

Bromination of 2,5-Dimethylphenyl Trifluoroborate Followed by Purification

For scenarios where the pre-brominated boronic acid is unavailable, electrophilic bromination of 2,5-dimethylphenyl trifluoroborate offers an alternative:

Reaction Scheme:

(Ar = 2,5-dimethylphenyl)

Procedure:

-

Bromination: Add bromine (1.1 equiv) to a stirred solution of 2,5-dimethylphenyl trifluoroborate in dichloromethane at −10°C.

-

Quenching: Terminate the reaction with saturated Na₂S₂O₃ after 2 hours.

-

Isolation: Extract the aqueous layer with DCM, dry over MgSO₄, and evaporate.

-

Recrystallization: Purify the crude product using hexane/ethyl acetate (4:1) .

Optimization Insights:

-

Regioselectivity: Bromination occurs preferentially at the para position relative to the methyl groups due to steric and electronic effects .

-

Catalysis: FeCl₃ (5 mol%) enhances reaction rate but risks over-bromination .

Yield Data:

| Bromine Equiv | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1.0 | −10 | 62 | 89 |

| 1.1 | −10 | 71 | 93 |

| 1.2 | −10 | 68 | 85 |

Palladium-Catalyzed Coupling of Pre-Brominated Aryl Halides

This method adapts Miyaura borylation protocols to introduce the trifluoroborate group after bromination:

Reaction Scheme:

(Ar = 4-bromo-2,5-dimethylphenyl; Bpin = pinacolatoboron)

Steps:

-

Borylation: React 1-bromo-4-bromo-2,5-dimethylbenzene with bis(pinacolato)diboron (1.2 equiv) using PdCl₂(dppf) (2 mol%) in 1,4-dioxane at 130°C (microwave, 40 min) .

-

Conversion: Treat the resulting pinacol boronate with KHF₂ in THF/H₂O.

Critical Considerations:

-

Catalyst Efficiency: PdCl₂(dppf) outperforms Pd(PPh₃)₄ in avoiding protodeboronation .

-

Solvent Effects: 1,4-Dioxane minimizes side reactions compared to DMF or DMSO.

Yield Profile:

Radical Bromination of Methyl Groups in Boronates

A less conventional approach involves radical-mediated bromination of methyl substituents on pre-formed boronates, though this method risks boronate decomposition:

Reaction Scheme:

(Ar = boron-containing aryl)

Protocol:

-

Initiation: Combine 2,5-dimethylphenyl trifluoroborate with N-bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.1 equiv) in CCl₄.

-

Heating: Reflux at 80°C for 6 hours under nitrogen.

-

Workup: Filter, concentrate, and purify via silica gel chromatography.

Limitations:

-

Functional Group Tolerance: Trifluoroborate groups degrade under prolonged radical conditions, limiting yields to 35–42% .

-

Regiochemical Control: Competing aryl ring bromination occurs in 12–18% of cases .

Comparative Analysis of Methodologies

Table 1: Synthesis Route Evaluation

| Method | Starting Material Cost | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Boronation | High | 78–85 | 98+ | Industrial |

| Electrophilic Bromination | Moderate | 62–71 | 89–93 | Pilot Scale |

| Miyaura Borylation | Very High | 48–59 | 95+ | Lab Scale |

| Radical Bromination | Low | 35–42 | 75–82 | Non-viable |

Key Findings:

-

Industrial Preference: Direct boronation is favored for batch production due to minimal purification needs .

-

Research Applications: Miyaura borylation allows late-stage functionalization but suffers from Pd contamination risks .

-

Emerging Techniques: Continuous flow bromination using microreactors may enhance electrophilic method efficiency .

Chemical Reactions Analysis

Types of Reactions: Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura cross-coupling reactions. This compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Oxidation: Strong oxidizing agents like hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate with structurally related organotrifluoroborates:

Stability and Reactivity

- Stability to Protodeboronation: Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate exhibits superior stability compared to its non-methylated analog, potassium (3-bromophenyl)trifluoroborate, due to the electron-donating methyl groups that mitigate protodeboronation .

- Electrochemical Reactivity : In cross-coupling reactions, benzylic trifluoroborates (e.g., potassium benzyl trifluoroborate) demonstrate faster charge transfer rates (k₀ = 5.56 × 10⁻⁵ cm/s) compared to aryl trifluoroborates, which are slower due to steric and electronic effects .

Handling and Solubility

- Solubility : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., THF, DMF), similar to potassium (4-methoxyphenyl)trifluoroborate .

- Byproduct Management : Unlike potassium (4-propoxyphenyl)trifluoroborate, which generates potassium hydroxide during synthesis, the title compound’s synthesis avoids hygroscopic byproducts, simplifying purification .

Biological Activity

Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate (C₈H₈BBrF₃K), a member of the organoboron compound family, has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated aromatic ring with two methyl groups and a trifluoroborate moiety. The trifluoroborate group enhances its utility in synthetic applications, particularly in cross-coupling reactions essential for organic synthesis. The presence of bromine increases the electrophilicity of the aromatic system, making it a valuable precursor in various chemical reactions.

The biological effects of organoboron compounds are often attributed to their ability to interact with biological macromolecules. The vacant p-orbital of boron allows for reversible dative bonding with Lewis basic amino acids in enzyme active sites, forming stable complexes that can modulate enzymatic activity . This interaction may lead to inhibition or activation of various metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate, a comparison with similar organoboron compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Potassium (2-bromo-4-methylphenyl)trifluoroborate | Similar brominated aromatic system | Different substitution pattern on the aromatic ring |

| Potassium (4-chloro-2,5-dimethylphenyl)trifluoroborate | Chlorine instead of bromine | Varies in reactivity due to different halogen |

| Potassium (4-fluoro-2,5-dimethylphenyl)trifluoroborate | Fluoro group introduces different properties | Enhanced electrophilicity compared to bromo derivative |

The specific substitution pattern and the combination of bromine and trifluoroborate groups enhance the reactivity and utility of Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate compared to its analogs.

Antitumor Research

Research has indicated that organoboron compounds can induce apoptosis in various cancer cell lines. For example, studies have shown that boron-containing compounds can disrupt cellular processes leading to programmed cell death. Although direct studies on Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate are scarce, its structural similarities to other bioactive organoboron compounds suggest potential antitumoral properties.

Antimicrobial Studies

A study evaluating the antimicrobial activity of related organoboron compounds demonstrated effectiveness against several bacterial strains. While specific data on Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate is lacking, the promising results from other organoboron derivatives highlight a potential area for future research.

Q & A

Q. What are the primary synthetic applications of Potassium (4-bromo-2,5-dimethylphenyl)trifluoroborate in cross-coupling reactions?

Answer: This compound is widely used in Suzuki-Miyaura (SM) cross-coupling reactions to synthesize biaryl or heteroaryl structures. Its stability and controlled release of aryl boronic acid under basic conditions make it advantageous over boronic acids, particularly in aqueous or biphasic systems. Key applications include:

- Synthesis of pharmaceutical intermediates requiring bromo and methyl substituents for regioselective coupling.

- Preparation of unsymmetrical triarylboranes via sequential coupling with Grignard or lithium reagents .

- Functionalization of complex molecules in medicinal chemistry due to its compatibility with air-sensitive catalysts .

Methodological Note:

Q. What handling and storage protocols are recommended for this compound?

Answer:

- Storage: Keep in a dry, inert atmosphere (argon or nitrogen) at 0–6°C to prevent hydrolysis.

- Handling: Use in a chemical fume hood with PPE (gloves, goggles) due to potential fluoride release and reactivity .

- Solubility: Pre-dissolve in polar aprotic solvents (THF, DMF) before reaction to avoid aggregation.

Q. What are the typical reaction conditions for Suzuki-Miyaura couplings involving this reagent?

Answer:

Q. Table 1: Solvent Impact on Coupling Efficiency

| Solvent System | Reaction Time | Yield of Biaryl | Protodeboronation |

|---|---|---|---|

| Toluene/water (3:1) | 6 hours | 32% | 55% |

| THF/water (10:1) | 5.5 hours | >95% | <2% |

| Adapted from |

Q. How can researchers characterize this compound and its derivatives?

Answer:

- NMR Spectroscopy: Use ¹⁹F NMR to monitor trifluoroborate hydrolysis (δ = -135 to -145 ppm) and ¹¹B NMR for boron speciation (δ = 3–5 ppm for BF₃K, δ = 28–30 ppm for boronic acids) .

- X-ray Crystallography: Confirm solid-state structure for purity assessment.

- Mass Spectrometry: HRMS (ESI+) for molecular ion validation.

Advanced Questions

Q. What mechanistic role do endogenous boronic acid and fluoride play in SM couplings with this reagent?

Answer:

- Boronic Acid Release: Hydrolysis of the trifluoroborate generates aryl boronic acid in situ, which participates in transmetalation with Pd⁰ .

- Fluoride Role: Fluoride ions stabilize Pd intermediates, accelerate oxidative addition, and suppress protodeboronation by forming [Pd-F] complexes .

- Inhibition of Side Reactions: Excess fluoride sequesters free Pd, reducing homocoupling or aryl halide reduction .

Methodological Note:

- Titrate base equivalents (via ¹⁹F NMR) to control hydrolysis kinetics.

- Add exogenous KF (1–2 equiv) to enhance catalyst turnover in non-aqueous systems.

Q. How can reaction efficiency be optimized while minimizing protodeboronation?

Answer:

Q. Table 2: Base Impact on Hydrolysis

| Base | Equiv | Hydrolysis Rate (25°C) |

|---|---|---|

| K₂CO₃ | 3 | Complete in 2 hours |

| Cs₂CO₃ | 3 | Complete in 4 hours |

| KOH | 6 | Instantaneous |

| Data from |

Q. What post-functionalization strategies are viable for derivatives of this compound?

Answer:

- Oxidative ipso-Hydroxylation: Treat with Oxone®/acetic acid to replace boron with hydroxyl groups (e.g., phenol derivatives) .

- Sequential Cross-Coupling: Use residual bromo substituents for Buchwald-Hartwig amination or Ullmann coupling .

- Fluorination: Exchange bromide with AgF or KF under Pd catalysis.

Q. How does the substituent pattern (bromo/methyl) influence reactivity in triarylborane synthesis?

Answer:

- Steric Effects: Methyl groups at 2,5-positions hinder transmetalation, requiring bulky ligands (e.g., XPhos) for efficient coupling .

- Electronic Effects: Bromo substituents enhance electrophilicity, favoring coupling with electron-rich aryl Grignard reagents.

Q. Table 3: Triarylborane Synthesis Yields

| Trifluoroborate | Grignard Reagent | Yield (%) |

|---|---|---|

| 4-Bromo-2,5-dimethylphenyl | (4-Bromo-2,6-dimethylphenyl)MgBr | 18 |

| 2,4-Dimethylphenyl | Mesityl MgBr | 45 |

| Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.